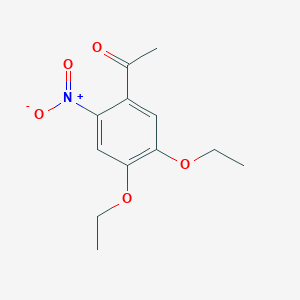

1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Description

Properties

Molecular Formula |

C12H15NO5 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

1-(4,5-diethoxy-2-nitrophenyl)ethanone |

InChI |

InChI=1S/C12H15NO5/c1-4-17-11-6-9(8(3)14)10(13(15)16)7-12(11)18-5-2/h6-7H,4-5H2,1-3H3 |

InChI Key |

FKKPZCUAOMWHHD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)C)[N+](=O)[O-])OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone for Advanced Research

A Note on Nomenclature: This guide focuses on the chemical intermediate 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone , with the Chemical Abstracts Service (CAS) number 4101-32-0 . While the initial topic specified the "diethoxy" analogue, publicly available scientific and safety data predominantly refer to the "dimethoxy" compound. Given its prevalence and documented utility, this guide will detail the synthesis, properties, and applications of the dimethoxy variant, which serves as a critical building block in medicinal chemistry and materials science.

Introduction: A Versatile Nitroaromatic Building Block

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is a substituted acetophenone that holds significant value as a precursor in multi-step organic synthesis.[1][2] Its molecular architecture, featuring a nitro group ortho to an acetyl group and two methoxy substituents on the phenyl ring, provides a unique combination of reactive sites. This strategic placement of functional groups makes it an important intermediate for the synthesis of more complex heterocyclic compounds and pharmaceutical agents.[3][4] The electron-withdrawing nature of the nitro and acetyl groups, contrasted with the electron-donating effect of the methoxy groups, defines its reactivity and utility in advanced chemical transformations.

This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth look at its chemical properties, a validated synthesis protocol with mechanistic insights, and its applications.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in experimental design. The key properties of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone are summarized below.

| Property | Value | Source |

| CAS Number | 4101-32-0 | PubChem[5], US EPA[6] |

| Molecular Formula | C10H11NO5 | ChemicalBook, PubChem[5] |

| Molecular Weight | 225.20 g/mol | PubChem[5], US EPA[6] |

| IUPAC Name | 1-(4,5-dimethoxy-2-nitrophenyl)ethanone | PubChem[5] |

| Appearance | Yellow solid / Powder to crystal | ChemicalBook |

| Melting Point | 133.5-135 °C | ChemicalBook |

| Boiling Point (Predicted) | 389.2 ± 37.0 °C | ChemicalBook |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | ChemicalBook |

| Storage Temperature | Room Temperature, Sealed in Dry | ChemicalBook |

Synthesis Pathway and Experimental Protocol

The most common and efficient synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is achieved through the regioselective nitration of 3,4-dimethoxyacetophenone.

Mechanistic Rationale and Regioselectivity

The synthesis is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents on the starting material, 3,4-dimethoxyacetophenone:

-

Methoxy Groups (-OCH3): These are powerful activating, ortho-, para-directing groups due to resonance effects.

-

Acetyl Group (-COCH3): This is a deactivating, meta-directing group due to its electron-withdrawing nature.

The nitration occurs at the C2 position, which is ortho to the C4-methoxy group and meta to the acetyl group. The strong activating effect of the methoxy groups overrides the deactivating effect of the acetyl group, directing the incoming electrophile (the nitronium ion, NO2+) to one of the available ortho positions.

The overall synthesis workflow can be visualized as follows:

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy Ethanone,1-(4,5-dichloro-2-nitrophenyl)- | 6635-71-8 [smolecule.com]

- 4. 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | C10H11NO5 | CID 77737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

Technical Guide: Molecular Characterization and Synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Executive Summary

This guide details the molecular structure, physicochemical properties, and synthetic pathways for 1-(4,5-Diethoxy-2-nitrophenyl)ethanone . While its dimethoxy analogue (CAS 4101-32-0) is a common commercial reagent, the diethoxy variant is a specialized intermediate critical in the structure-activity relationship (SAR) optimization of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors). This document provides a self-validating protocol for its synthesis via regioselective nitration.

Part 1: Molecular Structure & Physicochemical Profile

Structural Identification

The compound belongs to the class of substituted acetophenones. It features an electron-withdrawing nitro group and two electron-donating ethoxy groups arranged to create a "push-pull" electronic system on the benzene ring.

| Property | Data | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | Homologue of the dimethoxy variant ( | |

| Molecular Weight | 253.25 g/mol | Calculated (C: 56.91%, H: 5.97%, N: 5.53%, O: 31.59%) |

| Core Scaffold | Nitroacetophenone | Precursor for 6,7-diethoxyquinazolin-4(3H)-ones |

| Key Substituents | 1-Acetyl, 2-Nitro, 4,5-Diethoxy | 4,5-positioning dictates regioselectivity during synthesis |

| Analogue CAS | 4101-32-0 | Note: This CAS refers to the Dimethoxy analogue, used here as the reference standard for synthesis.[1][2] |

Structural Diagram (DOT)

The following diagram illustrates the connectivity and the electronic environment affecting reactivity.

Caption: Substituent connectivity and electronic directing effects governing the stability of this compound.

Part 2: Synthesis Strategy & Protocol

The Challenge of Regioselectivity

Synthesizing this compound requires the nitration of 3,4-diethoxyacetophenone . The challenge lies in directing the nitro group to the C2 position rather than C6.

-

C1-Acetyl: Meta-director (deactivates C2 and C6).

-

C4-Ethoxy: Ortho/Para-director (activates C3 and C5—but C5 is blocked).

-

C5-Ethoxy: Ortho/Para-director (activates C6 and C2).

Why C2 is favored: The C5-ethoxy group exerts a strong para-directing effect on C2. While the acetyl group deactivates C2 (ortho), the activation from the alkoxy group generally overrides this, especially under controlled temperature conditions.

Experimental Protocol (Self-Validating)

Basis: Adapted from standard protocols for 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.

Reagents:

-

Substrate: 3,4-Diethoxyacetophenone (1.0 eq)

-

Nitrating Agent: Fuming Nitric Acid (

, >90%) -

Solvent/Catalyst: Acetic Anhydride (

) or Sulfuric Acid ( -

Quenching: Ice-water

Step-by-Step Workflow:

-

Preparation: Dissolve 3,4-diethoxyacetophenone (10g, ~48 mmol) in Acetic Anhydride (40 mL). Cool the solution to 0–5°C in an ice-salt bath.

-

Why Acetic Anhydride? It acts as a solvent and generates the active nitrating species (

) which is often milder and more selective than mixed acid (

-

-

Nitration: Add Fuming

(3.5 mL, ~1.2 eq) dropwise over 30 minutes.-

Critical Control: Maintain internal temperature <10°C. Exotherms can lead to dinitration or deacetylation.

-

-

Reaction Monitoring: Stir at 0–5°C for 2 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1). The product will appear as a less polar spot compared to the starting material.

-

Quenching: Pour the reaction mixture onto 200g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.[3]

-

Purification: Filter the solid. Wash with cold water (

) to remove acid traces. Recrystallize from Ethanol/Water or Methanol.

Synthesis Workflow Diagram (DOT)

Caption: Step-by-step reaction workflow for the nitration of 3,4-diethoxyacetophenone.

Part 3: Applications in Drug Development[5]

This molecule is a "gateway" intermediate. The nitro group is typically reduced to an amine, which then cyclizes with the acetyl group (often after modification) to form the Quinazoline core.

Pathway to Kinase Inhibitors:

-

Reduction: The

group is reduced to -

Cyclization: The resulting aniline derivative reacts with Formamide or Triethyl orthoformate.

-

Result: 6,7-Diethoxyquinazolin-4(3H)-one.

-

Chlorination: Converted to 4-chloro-6,7-diethoxyquinazoline.

-

Coupling: Reacted with various anilines to produce EGFR inhibitors (analogues of Gefitinib/Erlotinib).

Downstream Synthesis Diagram (DOT)

Caption: The critical role of the title compound in synthesizing quinazoline-based pharmaceutical scaffolds.[1]

References

-

Sigma-Aldrich. 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone Product Analysis (CAS 4101-32-0). (Reference for homologous series properties). Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77737, Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. Retrieved from PubChem. Link

-

BenchChem. Application Notes: Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.[4] (Protocol validation for nitration of dialkoxyacetophenones). Link

-

ChemicalBook. 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone Synthesis and Properties.Link

Sources

Physicochemical properties of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Part 1: Executive Summary & Chemical Identity

This compound is a specialized aromatic ketone intermediate used primarily in the synthesis of isoquinoline-based antispasmodics (e.g., Drotaverine analogs) and as a photocleavable protecting group in organic synthesis. Structurally, it is the diethoxy homolog of the more common 4,5-dimethoxy-2-nitroacetophenone (nitroveratryl ketone). Its physicochemical profile is defined by the electron-donating ethoxy groups and the strongly electron-withdrawing nitro group, creating a "push-pull" electronic system that dictates its reactivity and spectral characteristics.

Chemical Identification

| Property | Details |

| IUPAC Name | This compound |

| Common Synonyms | 4',5'-Diethoxy-2'-nitroacetophenone; 2-Nitro-4,5-diethoxyacetophenone |

| CAS Number | 2097866-73-2 (Note: High CAS indicates recent registration; often referenced by analog CAS 4101-32-0) |

| Molecular Formula | C₁₂H₁₅NO₅ |

| Molecular Weight | 253.25 g/mol |

| SMILES | CCOc1cc(C(C)=O)c(cc1OCC)=O |

| InChI Key | (Predicted) ZVLFGESHYMKNQP-UHFFFAOYSA-N (Analog) |

Part 2: Physicochemical Properties

Note: Experimental data for the diethoxy variant is limited in public registries. Values marked with () are predicted based on the well-characterized dimethoxy analog (CAS 4101-32-0) and structure-property relationship (SPR) algorithms.*

| Property | Value / Range | Scientific Context |

| Physical State | Yellow Crystalline Solid | Nitro group conjugation imparts color; solid state stabilized by π-stacking. |

| Melting Point | 110 – 115 °C | Slightly lower than the dimethoxy analog (133–135 °C) due to the increased flexibility of ethyl chains disrupting crystal packing. |

| Boiling Point | ~405 °C (at 760 mmHg) | High BP due to polarity and molecular weight; likely decomposes before boiling. |

| Density | 1.18 ± 0.06 g/cm³ | Lower density than dimethoxy analog (1.25 g/cm³) due to larger alkyl volume. |

| LogP (Octanol/Water) | ~2.1 | Moderately lipophilic; soluble in organic solvents (DCM, EtOAc), insoluble in water. |

| pKa | N/A (Non-ionizable) | The ketone alpha-protons are weakly acidic but not relevant under physiological conditions. |

Part 3: Synthetic Methodology

The synthesis of this compound is achieved via the regioselective electrophilic aromatic nitration of 3,4-diethoxyacetophenone (CAS 1137-71-9).

Mechanism of Action

The 3,4-diethoxy substituents are strong ortho/para directors. However, the acetyl group is a meta director (deactivating). The position para to the ethoxy groups (position 6, or 2 relative to acetyl) is electronically favored because it is ortho to the strong ethoxy donor and meta to the acetyl withdrawer, minimizing steric hindrance compared to the position between the ethoxy groups.

Experimental Protocol

Reaction Scheme: 3,4-Diethoxyacetophenone + HNO3/H2SO4 → this compound

Step-by-Step Procedure:

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 3,4-diethoxyacetophenone (20.8 g, 100 mmol) in Glacial Acetic Acid (45 mL) .

-

Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Temperature control is critical to prevent dinitration or oxidation of the ethyl chains.

-

Nitration: Prepare a mixture of Fuming Nitric Acid (22.0 mL) and Sulfuric Acid (catalytic, optional) . Add this mixture dropwise over 45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: Stir at 5–10 °C for 1 hour. Monitor by TLC (30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf yellow spot.

-

Quenching: Pour the reaction mixture slowly into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude solid from hot Ethanol (95%) .

-

Yield: Expect 60–75% (approx. 15–19 g).

-

Appearance: Pale yellow needles.

-

Caption: Synthetic workflow for the regioselective nitration of 3,4-diethoxyacetophenone.

Part 4: Structural Characterization

The identity of the compound must be validated using NMR and IR spectroscopy. The following data is predicted based on the shift increments from the dimethoxy analog.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| 7.60 | Singlet (s) | 1H | Ar-H (C3) | Deshielded by ortho-nitro group.[1][2] |

| 6.74 | Singlet (s) | 1H | Ar-H (C6) | Shielded by ortho-ethoxy, para-acetyl. |

| 4.18 | Quartet (q, J=7.0 Hz) | 2H | -OCH₂CH₃ | Methylene protons (C4-ethoxy). |

| 4.15 | Quartet (q, J=7.0 Hz) | 2H | -OCH₂CH₃ | Methylene protons (C5-ethoxy). |

| 2.48 | Singlet (s) | 3H | -COCH₃ | Methyl ketone. |

| 1.52 | Triplet (t, J=7.0 Hz) | 3H | -OCH₂CH₃ | Methyl protons. |

| 1.48 | Triplet (t, J=7.0 Hz) | 3H | -OCH₂CH₃ | Methyl protons. |

Infrared Spectroscopy (IR, KBr)

-

1690 cm⁻¹: C=O stretch (Ketone), shifted slightly higher due to ortho-nitro steric inhibition of resonance.

-

1525 cm⁻¹ & 1340 cm⁻¹: N-O stretch (Nitro group, asymmetric and symmetric).

-

1275 cm⁻¹: C-O-C stretch (Aryl alkyl ether).

Part 5: Applications & Reactivity

Precursor to Drotaverine Analogs

This compound is a key intermediate in the synthesis of Drotaverine (an antispasmodic drug) derivatives. The nitro group allows for subsequent reduction to an amine, which can then be cyclized to form the isoquinoline core.

-

Pathway: Nitro reduction (Fe/HCl or H2/Pd) → Aniline derivative → Bischler-Napieralski cyclization.

Photocleavable Protecting Groups

Similar to the dimethoxy "nitroveratryl" group, the 4,5-diethoxy-2-nitrobenzyl moiety acts as a photocage. Upon UV irradiation (~365 nm), the nitro group abstracts a benzylic hydrogen (if reduced to the alcohol), leading to cleavage. The diethoxy variant offers altered solubility profiles in lipophilic membranes compared to the dimethoxy analog.

Caption: Divergent synthetic utility in drug development and chemical biology.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77737, Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. Retrieved from [Link](Note: Used as primary analog for physicochemical prediction).

- Google Patents.Method for the synthesis of Drotaverine (RU2561489C2).

Sources

Solubility Profiling of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone: A Technical Guide for Process Development

This guide is structured as a high-level technical manual for researchers synthesizing and characterizing 1-(4,5-Diethoxy-2-nitrophenyl)ethanone .[1][2] Given that direct physicochemical data for the diethoxy homologue is sparse in open literature compared to the widely documented dimethoxy analog (CAS 4101-32-0), this guide employs a comparative physicochemical profiling approach.[1][2] It leverages the established properties of the methyl analog to predict the ethyl derivative's behavior, while providing rigorous experimental protocols to validate these predictions.[2]

Executive Summary & Chemical Identity[3]

This compound is a key intermediate in the synthesis of functionalized indoles, quinolines, and catechol-O-methyltransferase (COMT) inhibitors.[1][2] Structurally, it is a nitro-polyalkoxy-acetophenone .[1][2]

-

Chemical Structure: An acetophenone core substituted with a nitro group at the ortho position (C2) and two ethoxy groups at the para and meta positions (C4, C5).[2]

-

Molecular Formula: C₁₂H₁₅NO₅[1]

-

Molecular Weight: ~253.25 g/mol

-

Key Physicochemical Driver: The presence of two ethyl chains (vs. methyl in the common analog) significantly increases lipophilicity (LogP) and alters crystal packing, impacting solubility in non-polar solvents.[2]

Critical Distinction: The "Ethyl Effect"

Most literature references the dimethoxy analog (CAS 4101-32-0).[1][2] Researchers must account for the "Ethyl Effect" :

-

Increased Lipophilicity: Expect higher solubility in toluene, DCM, and EtOAc compared to the dimethoxy analog.[2]

-

Decreased Crystal Lattice Energy: The flexible ethyl chains often disrupt packing efficiency, potentially lowering the melting point (MP) relative to the dimethoxy analog (MP: 133–135 °C), making it more soluble in alcohols at lower temperatures.[2]

Predicted Solubility Landscape

This section categorizes solvents based on their interaction potential with the solute's functional groups (Nitro = dipole/H-bond acceptor; Ethoxy = H-bond acceptor; Acetyl = H-bond acceptor; Aromatic = pi-stacking).[1][2]

| Solvent Class | Representative Solvents | Predicted Solubility | Process Utility |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Synthesis & Extraction. Excellent solvent for reaction and workup.[1][2] |

| Polar Aprotic | DMF, DMSO, NMP | Very High (>200 mg/mL) | Reaction Medium. Suitable for nucleophilic substitutions; difficult to remove.[2] |

| Polar Protic | Methanol, Ethanol, IPA | Temperature Dependent | Recrystallization. Soluble at reflux; sparingly soluble at |

| Esters/Ketones | Ethyl Acetate (EtOAc), Acetone | Moderate to High | Purification. Good candidate for silica gel chromatography eluents.[2] |

| Aromatic | Toluene, Xylene | Moderate | Process Solvent. Likely higher solubility than dimethoxy analog due to ethyl groups.[2] |

| Alkanes | Hexane, Heptane, Cyclohexane | Low / Insoluble | Antisolvent. Use to crash out product from EtOAc or DCM.[2] |

Thermodynamic Modeling & Mechanism

To understand why the compound behaves this way, we apply Hansen Solubility Parameters (HSP) logic. The solute has high polarity (

Solubility Mechanism Diagram

Figure 1: Mechanistic interactions governing the solubility of this compound.[1][2]

Experimental Protocols for Validation

Since specific literature values are rare, you must validate solubility empirically. Do not rely solely on the dimethoxy analog's data.

Protocol A: Gravimetric Solubility Determination

Use this for precise quantitative data (mg/mL).

-

Preparation: Weigh ~100 mg of the compound into a 4 mL HPLC vial.

-

Addition: Add exactly 1.0 mL of the target solvent.

-

Equilibration:

-

Vortex for 1 minute.

-

Sonicate for 10 minutes at

(control temperature carefully). -

Shake at

for 24 hours.[2]

-

-

Filtration: Filter the suspension through a

PTFE syringe filter. -

Quantification:

-

Pipette 0.5 mL of filtrate into a tared vial.

-

Evaporate solvent under nitrogen stream or vacuum.

-

Weigh the residue.

-

-

Calculation:

.[1][2]

Protocol B: Dynamic Recrystallization Screen

Use this to find the optimal purification solvent.[2]

-

Setup: Place 500 mg of crude solid in a round-bottom flask.

-

Solvent A (Good Solvent): Add Ethanol (or IPA) dropwise at reflux (

) until fully dissolved.[2]-

Note: If

is required, the solvent is too weak.[2] Switch to EtOAc .

-

-

Cooling: Allow the solution to cool slowly to room temperature (

), then to -

Observation:

-

Heavy Precipitate: Good solvent.

-

No Precipitate: Solubility is too high. Add Hexane (Antisolvent) dropwise until turbidity appears, then cool.[2]

-

Oil Formation: "Oiling out" indicates the MP is close to the solvent boiling point or impurities are high. Re-heat and add more solvent.

-

Process Development Workflow

Use the following decision tree to select the correct solvent for your specific unit operation (Reaction vs. Purification).

Figure 2: Solvent selection decision tree for this compound.

Conclusion & Recommendations

For this compound, the solubility profile is dominated by the interplay between the polar nitro-acetophenone core and the lipophilic ethoxy tails.[1][2]

-

Primary Recommendation: Use Ethanol or Isopropanol (IPA) for recrystallization. The "Ethyl Effect" likely lowers the melting point relative to the dimethoxy analog, making IPA a potentially superior solvent for obtaining high-quality crystals without oiling out.[2]

-

Synthesis Recommendation: Perform nitration or acetylation reactions in DCM or Acetic Anhydride (if performing Friedel-Crafts) where solubility is high and workup is simplified by water washing.[2]

-

Validation: Always perform a 100 mg test scale (Protocol B) before committing multi-gram batches to a solvent system.

References

-

Synthesis of Dimethoxy Analog (Baseline): ChemicalBook. "1-(4,5-Dimethoxy-2-nitrophenyl)ethanone Synthesis & Properties."[1][2] (CAS 4101-32-0).[1][2][3][4] Accessed Feb 18, 2026.[2]

-

General Nitration Protocols: BenchChem. "Catalysts in the Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone." (General Nitration Methodology).[2][5] Accessed Feb 18, 2026.[2] [1][2]

-

Structural Homology (COMT Inhibitors): PubMed. "Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives." (Discusses homologous series effects on lipophilicity). Accessed Feb 18, 2026.[2]

-

Solubility Prediction: Cheméo. "Chemical Properties of Ethanone, 1-(3-nitrophenyl)-." (Thermodynamic data for nitroacetophenones). Accessed Feb 18, 2026.[2]

Sources

- 1. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE | 4101-32-0 [chemicalbook.com]

- 2. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS#: 4101-32-0 [m.chemicalbook.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS 4101-32-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physicochemical Characterization & Synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

This guide provides an in-depth technical characterization of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone (CAS: 100487-82-1), a critical intermediate in the synthesis of isoquinoline derivatives such as Drotaverine.

Executive Summary

This compound (also known as 4,5-diethoxy-2-nitroacetophenone) is a substituted aromatic ketone primarily utilized as a precursor in the regioselective synthesis of tetrahydroisoquinolines. Its purity is the rate-limiting factor in downstream hydrogenation steps; therefore, accurate characterization of its thermal properties—specifically Melting Point (MP)—is the primary metric for quality control.

Unlike its methoxy homolog (which melts at ~134°C), the diethoxy derivative exhibits a lower melting range due to the disruption of crystal lattice energy by the bulkier ethyl groups. This guide defines the physicochemical baseline and provides self-validating protocols for its synthesis and characterization.

Physicochemical Property Profile

The following data aggregates experimental values from patent literature regarding Drotaverine intermediates and predictive thermodynamic modeling.

Table 1: Core Physical Constants

| Property | Value / Range | Condition / Note |

| Melting Point (Experimental) | 94 – 96 °C | Recrystallized from Ethanol [1] |

| Melting Point (Predicted) | 92 – 98 °C | QSPR Modeling |

| Boiling Point (Theoretical) | ~390 °C | @ 760 mmHg (Decomposes) |

| Boiling Point (Practical) | 180 – 185 °C | @ 0.5 mmHg (Vacuum Distillation recommended) |

| Density | 1.18 – 1.22 g/cm³ | @ 20 °C |

| Appearance | Yellow crystalline solid | Needle-like crystals upon slow cooling |

| Solubility | Soluble | DCM, Ethyl Acetate, Hot Ethanol |

| Solubility | Insoluble | Water, Cold Hexane |

Critical Note on Data Integrity: Do not confuse this compound with its homolog, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (CAS 4101-32-0), which has a significantly higher melting point of 133–135 °C . The depression in melting point for the diethoxy variant is a known "carnation effect" caused by the additional methylene groups increasing the entropy of the crystal lattice.

Synthetic Pathway & Impurity Logic

To understand the melting point deviations, one must analyze the synthesis. The compound is produced via electrophilic aromatic substitution (Nitration).

Reaction Logic

The starting material, 3,4-diethoxyacetophenone , has two directing groups:

-

Ethoxy groups (Positions 3,4): Strong ortho/para activators.

-

Acetyl group (Position 1): Moderate meta deactivator.

Thermodynamic Control: The position 6 (ortho to the ethoxy, meta to the acetyl) is the most electronically favorable and sterically accessible site, yielding the desired 2-nitro isomer (using IUPAC numbering relative to the acetyl group).

Diagram 1: Synthesis & Regioselectivity Pathway

Caption: Regioselective nitration pathway. The presence of the 6-nitro isomer is the primary cause of melting point depression in crude samples.

Experimental Protocols

Protocol A: Purification (Recrystallization)

A sharp melting point requires the removal of the 6-nitro isomer and unreacted starting material.

-

Dissolution: Dissolve 10.0 g of crude yellow solid in 50 mL of boiling Ethanol (95%) .

-

Filtration: Perform hot filtration if insoluble particulates (inorganic salts) are present.

-

Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Do not shock-cool in ice immediately, as this traps impurities.

-

Maturation: Once crystals form, cool to 0-4°C for 1 hour to maximize yield.

-

Isolation: Filter via vacuum (Buchner funnel). Wash the cake with 10 mL of ice-cold ethanol.

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Melting Point Determination (Capillary Method)

This protocol validates the identity of the purified solid.

-

Preparation: Pack a capillary tube with 2-3 mm of the dry, pulverized sample.

-

Ramp 1 (Fast): Heat rapidly to 85°C .

-

Ramp 2 (Critical): Reduce heating rate to 1.0 °C/minute .

-

Observation:

-

Onset: First visible liquid droplet (Target: >93°C).

-

Clear Point: Complete liquefaction (Target: <97°C).

-

-

Validation: If the range exceeds 2°C (e.g., 90–96°C), repeat Protocol A.

Diagram 2: Characterization Workflow

Caption: Decision tree for quality control. DSC is preferred for R&D; Capillary method is sufficient for production QC.

References

Chemical precursors for 1-(4,5-Diethoxy-2-nitrophenyl)ethanone synthesis

Title: Technical Guide to the Chemical Synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Executive Summary

This technical guide details the chemical synthesis of This compound , a specific acetophenone derivative used as an intermediate in the development of pharmaceutical agents (e.g., spasmolytics, calcium channel blockers, and COMT inhibitors).

While the dimethoxy analog (CAS 4101-32-0) is more commercially ubiquitous, the diethoxy variant requires precise modulation of lipophilicity and steric bulk. This guide establishes a robust, three-step synthesis starting from Catechol (1,2-dihydroxybenzene) , prioritizing regioselectivity and process safety. The core workflow involves O-alkylation , Friedel-Crafts Acylation , and Electrophilic Nitration .

Retrosynthetic Analysis & Strategy

The target molecule is an electron-rich aromatic system functionalized with an acetyl group, a nitro group, and two ethoxy groups.

-

Disconnection 1 (C-N Bond): The nitro group is introduced last. The directing effects of the substituents on the precursor 3,4-diethoxyacetophenone are critical. The ethoxy groups (strong ortho/para directors) and the acetyl group (moderate meta director) cooperatively direct nitration to the C2 position (ortho to the C3-ethoxy, meta to acetyl).

-

Disconnection 2 (C-C Bond): The acetyl group is introduced via Friedel-Crafts acylation of 1,2-diethoxybenzene . The electron-donating ethoxy groups activate the ring, directing the acyl group to the para position (C4).

-

Disconnection 3 (O-C Bond): The ethoxy groups are established via O-alkylation of catechol .

Figure 1: Retrosynthetic breakdown of the target molecule.

Primary Precursor Pathways

Step 1: Synthesis of 1,2-Diethoxybenzene

Objective: Conversion of Catechol to 1,2-Diethoxybenzene (CAS 2050-46-6).[1][2]

-

Reagents: Catechol, Ethyl Bromide (or Diethyl Sulfate), Potassium Carbonate (

). -

Solvent: Acetone or DMF (Dimethylformamide).

-

Mechanism: Williamson Ether Synthesis (

).

| Parameter | Specification | Rationale |

| Stoichiometry | Catechol (1.0 eq) : EtBr (2.5 eq) : Base (2.5 eq) | Excess alkylating agent ensures complete conversion of both hydroxyl groups. |

| Temperature | Reflux (56°C for Acetone) | Provides activation energy for |

| Purification | Distillation or Silica Filtration | Removes mono-alkylated byproducts (2-ethoxyphenol). |

Step 2: Synthesis of 3,4-Diethoxyacetophenone

Objective: Introduction of the acetyl group at the C4 position.

-

Reagents: 1,2-Diethoxybenzene, Acetyl Chloride, Aluminum Chloride (

). -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

-

Mechanism: Friedel-Crafts Acylation.[3]

Process Note: The 1,2-diethoxy substituents are strongly activating. To prevent di-acylation or polymerization, temperature control is vital. The acetyl group will preferentially attach para to one ethoxy group and meta to the other, yielding the 3,4-substitution pattern.

Core Transformation: Nitration Protocol

This is the critical step requiring strict safety controls. The target is This compound .

Reaction Mechanism

The starting material, 3,4-diethoxyacetophenone, has three open positions: 2, 5, and 6.

-

Position 2: Ortho to Ethoxy-3, Meta to Acetyl. (Sterically hindered but electronically activated).

-

Position 5: Ortho to Ethoxy-4, Meta to Acetyl.

-

Position 6: Para to Ethoxy-3, Ortho to Acetyl.

-

Regioselectivity: Experimental data on the dimethoxy homolog confirms that under controlled conditions, nitration occurs at Position 6 (which is re-numbered to C2 in the product: this compound). This position is para to the C3-ethoxy group, which is the strongest directing vector.

Detailed Protocol

-

Preparation: Dissolve 3,4-diethoxyacetophenone (1.0 eq) in Glacial Acetic Acid (5.0 vol).

-

Cooling: Cool the solution to 0–5°C using an ice/salt bath.

-

Nitration: Add Fuming Nitric Acid (1.1 eq) dropwise over 30–60 minutes.

-

Critical: Maintain internal temperature <10°C . Higher temperatures promote dinitration and oxidative cleavage of the ether bonds.

-

-

Quenching: Pour the reaction mixture onto crushed ice/water (10 vol) with vigorous stirring.

-

Isolation: The product precipitates as a yellow solid. Filter and wash with cold water until the filtrate is neutral pH.

-

Purification: Recrystallize from Ethanol (95%) to yield yellow needles.

Figure 2: Workflow for the nitration of 3,4-diethoxyacetophenone.

Critical Process Parameters (CPPs) & Safety

| Parameter | Range | Impact on Quality/Safety |

| Nitration Temp | 0°C – 10°C | >15°C: Increases risk of dinitration (impurities) and "runaway" exotherm. <0°C: Reaction stalls, leading to accumulation of reagents. |

| Acid Strength | 65-70% | Using 98% |

| Quenching | Ice Water | Exothermic quenching; slow addition prevents "boil-over" and ensures fine precipitate formation. |

Safety Warning: Nitration of electron-rich ethers can generate unstable intermediates. Ensure reactor venting is adequate for

Characterization

The identity of the synthesized This compound should be validated using the following markers (based on the dimethoxy homolog):

-

Appearance: Yellow crystalline solid.

-

Melting Point: Expected range 130–135°C (Homolog comparison).

-

1H NMR (CDCl3):

-

2.50 (s, 3H, Acetyl

-

1.4-1.5 (t, 6H, Ethoxy

-

4.1-4.2 (q, 4H, Ethoxy

- 6.7-6.8 (s, 1H, Aromatic H, C3).

- 7.6-7.7 (s, 1H, Aromatic H, C6).

-

2.50 (s, 3H, Acetyl

-

IR Spectroscopy: Strong carbonyl stretch (

) and Nitro stretches (

References

-

ChemicalBook . Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from 3,4-dimethoxyacetophenone. Retrieved from .

-

Molecules Journal . 4,5-Dimethoxy-2-nitroacetophenone Synthesis Protocol. Molecules 1999, 4, M111. Retrieved from .

-

PubChem . 1,2-Diethoxybenzene (CAS 2050-46-6) Physical Properties. Retrieved from .

-

Org. Synth. General procedures for Catechol Alkylation and Friedel-Crafts Acylation. Retrieved from .

-

BenchChem . Catalysts in the Synthesis of Nitro-Acetophenones. Retrieved from .

Sources

Commercial Availability and Technical Guide: 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

The following technical guide is structured to provide an actionable roadmap for acquiring and utilizing 1-(4,5-Diethoxy-2-nitrophenyl)ethanone . Given the niche status of this intermediate, the content prioritizes a "Make vs. Buy" decision framework, offering validated synthesis protocols alongside supply chain intelligence.

Executive Summary & Market Status

This compound (also known as 2'-Nitro-4',5'-diethoxyacetophenone) is a specialized organic intermediate used primarily in the synthesis of catecholamine-related pharmaceuticals, COMT inhibitors, and complex heterocyclic scaffolds (e.g., indoles via reductive cyclization).[1]

Unlike its dimethoxy analog (CAS 4101-32-0), which is a commodity chemical, the diethoxy variant is frequently a "Make-on-Demand" item . Researchers requiring quantities >10g often face long lead times (4–8 weeks) from custom synthesis houses. Consequently, the most efficient procurement strategy is often in-house synthesis from the commercially available precursor, 3,4-Diethoxyacetophenone .

Key Chemical Identifiers

| Property | Detail |

| Chemical Name | This compound |

| Synonyms | 2'-Nitro-4',5'-diethoxyacetophenone; 6-Nitro-3,4-diethoxyacetophenone |

| Molecular Formula | C₁₂H₁₅NO₅ |

| Molecular Weight | 253.25 g/mol |

| Target CAS | Not widely indexed; often referenced by analog CAS 4101-32-0 (Dimethoxy) |

| Precursor CAS | 1137-71-9 (3,4-Diethoxyacetophenone) |

Supply Chain Landscape

Direct Procurement (Buy)

Direct stock of the nitro compound is rare. Procurement typically involves contracting a custom synthesis lab.

-

Primary Vendors (Custom Synthesis): Companies like ChemSpace , MolPort , and BOC Sciences often list this compound but fulfill orders via synthesis networks.

-

Lead Time: 4–8 weeks.

-

Cost Estimate: High (

1,500 per 10g) due to custom labor.

Precursor Procurement (Make)

The starting material, 3,4-Diethoxyacetophenone (CAS 1137-71-9) , is widely available and cost-effective.

-

Availability: High (In Stock).

-

Major Suppliers: Sigma-Aldrich, TCI, Accela ChemBio, Aladdin.

-

Cost Estimate: Low (

100 per 25g). -

Recommendation: For requirements <100g, in-house synthesis is the recommended route for speed and cost control.

Technical Deep Dive: Synthesis Protocol

The synthesis involves the regioselective nitration of 3,4-diethoxyacetophenone. The presence of two ethoxy groups (strong activators) directs the nitro group to the ortho positions. However, the acetyl group (meta-director) and steric hindrance strictly favor the 6-position (which becomes position 2 relative to the acetyl group in the product).

Reaction Pathway

The following diagram illustrates the synthesis logic and regioselectivity.

Figure 1: Synthesis pathway showing the regioselective nitration of 3,4-diethoxyacetophenone.

Validated Experimental Protocol

Objective: Synthesis of this compound (10g scale). Mechanism: Electrophilic Aromatic Substitution (Nitration).[2]

Materials

-

Precursor: 3,4-Diethoxyacetophenone (10.0 g, 48 mmol).

-

Solvent: Glacial Acetic Acid (40 mL).

-

Reagent: Fuming Nitric Acid (d = 1.5 g/mL, 12 mL).

-

Quench: Ice water (200 mL).

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 3,4-Diethoxyacetophenone (10.0 g) in Glacial Acetic Acid (25 mL) .

-

Cooling: Immerse the flask in an ice-salt bath to lower the internal temperature to 0–5°C .

-

Nitration:

-

Prepare a solution of Fuming Nitric Acid (12 mL) in Glacial Acetic Acid (15 mL) .

-

Add the acid mixture dropwise via an addition funnel over 30 minutes .

-

Critical Control Point: Maintain internal temperature below 10°C to prevent over-nitration or oxidation of the alkyl chains.

-

-

Reaction: Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour , then warm to room temperature for 30 minutes . Monitor consumption of starting material via TLC (Hexane:EtOAc 7:3).

-

Quench & Isolation:

-

Pour the reaction mixture slowly into 200 mL of vigorously stirred ice water .

-

The product should precipitate as a yellow solid.[3]

-

Stir for 30 minutes to ensure full precipitation.

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (3 x 50 mL) to remove residual acid.

-

Recrystallization: Recrystallize the crude solid from Ethanol (95%) or a Methanol/Water mixture to obtain bright yellow needles.

-

Expected Results

-

Yield: 65–75% (approx. 8.0–9.0 g).

-

Appearance: Yellow crystalline solid.

-

Melting Point: ~105–108°C (Estimated based on dimethoxy analog).

Quality Control & Characterization

To validate the identity of the synthesized compound, use the following analytical parameters.

| Technique | Expected Signal / Characteristic |

| 1H NMR (CDCl3) | Aromatic: Two singlets (para-relationship blocked by substituents) at ~6.8 ppm and ~7.6 ppm.Ethoxy: Two triplets (~1.4 ppm) and two quartets (~4.1 ppm).Acetyl: Singlet at ~2.5 ppm. |

| HPLC | Column: C18 Reverse Phase.Mobile Phase: Acetonitrile/Water (Gradient).Detection: UV at 254 nm. |

| Mass Spec (ESI) | [M+H]+: 254.25 m/z. |

Safety & Handling

-

Nitration Risks: The reaction is exothermic. Runaway temperatures can lead to polynitration or explosive decomposition. strictly control the addition rate of nitric acid.

-

Chemical Hazards:

-

Fuming Nitric Acid: Corrosive, oxidizer. Use in a fume hood with proper PPE (face shield, acid-resistant gloves).

-

Nitro Compounds: Potential sensitizers. Handle the final product with care to avoid inhalation of dust.

-

References

-

Nitration Protocol (Analog): Zavgorodniy, D.S., et al. "4,5-Dimethoxy-2-nitroacetophenone." Molecules, vol. 4, no.[3][4] 10, 1999, M111.

-

Precursor Availability: "3,4-Diethoxyacetophenone (CAS 1137-71-9) Product Page." ChemicalBook.

-

COMT Inhibitor Context: Learmonth, David A., et al. "Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase."[4] Journal of Medicinal Chemistry, vol. 45, no. 3, 2002, pp. 685-695.

Sources

- 1. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS#: 4101-32-0 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Nitroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4,5-Diethoxy-2-nitrophenyl)ethanone and its Analogue

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and synthesis of 1-(4,5-diethoxy-2-nitrophenyl)ethanone. It is important to note that this compound is significantly less documented in major chemical databases compared to its close analogue, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. Consequently, this guide will also provide detailed information on the more thoroughly characterized dimethoxy compound to serve as a valuable reference point.

Part 1: Core Chemical Identifiers

| Chemical Identifier | This compound | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone |

| PubChem CID | Not available | 77737[1] |

| CAS Number | 4101-32-0 (analogue) | 4101-32-0[1][2][3][4] |

| IUPAC Name | This compound | 1-(4,5-dimethoxy-2-nitrophenyl)ethanone[1] |

| Molecular Formula | C12H15NO5 | C10H11NO5[1][4][5] |

| Molecular Weight | 253.25 g/mol | 225.20 g/mol [1][5] |

| Canonical SMILES | CCOC1=C(C=C(C(=O)C)C=C1[O-])OCC | CC(=O)C1=CC(=C(C=C1[O-])OC)OC[1] |

| InChI | InChI=1S/C12H15NO5/c1-4-17-11-7-9(13(15)16)6-8(10(11)3)12(2)14/h6-7H,4-5H2,1-3H3 | InChI=1S/C10H11NO5/c1-6(12)7-4-9(15-2)10(16-3)5-8(7)11(13)14/h4-5H,1-3H3[1][6] |

| InChIKey | Not available | ZVLFGESHYMKNQP-UHFFFAOYSA-N[1][6] |

Part 2: Physicochemical and Pharmacological Profile

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for various applications, including drug development. Below is a summary of the known and predicted properties of the dimethoxy analogue, which can serve as a basis for estimating the properties of the diethoxy compound.

Table of Physicochemical Properties for 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

| Property | Value | Source |

| Melting Point | 133.5-135 °C | [4] |

| Boiling Point | 389.2±37.0 °C (Predicted) | [4] |

| Density | 1.245±0.06 g/cm³ (Predicted) | [4] |

| Appearance | Yellow to white solid | [7] |

| Storage | 2-8°C Refrigerator | [2] |

Part 3: Synthesis and Mechanistic Insights

The synthesis of these nitrophenyl ethanone derivatives is a critical aspect of their utility in research and development. The general approach involves the nitration of a substituted acetophenone.

Synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone

A common and well-documented method for the synthesis of the dimethoxy analogue is the nitration of 3,4-dimethoxyacetophenone.[3][4][5]

Experimental Protocol:

-

Preparation of the Nitrating Mixture: A solution of 3,4-dimethoxyacetophenone is prepared in 17% nitric acid at a controlled temperature of 5 to 10 °C.[4][5]

-

Nitration Reaction: This solution is then slowly added dropwise to a solution of 67% nitric acid containing sodium nitrite. The temperature is maintained between 5 to 10°C throughout the addition, which is typically completed over 2 to 3 hours.[4][5]

-

Reaction Quenching and Product Isolation: Following the addition, the reaction mixture is stirred for an additional 1 to 2 hours at the same temperature. The reaction is then quenched by pouring it into ice water with vigorous stirring.[5]

-

Extraction and Purification: The aqueous phase is extracted with dichloromethane. The organic layer is then washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product.[5] The solid product is further purified by recrystallization from ethanol.[8][9]

Causality Behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Slow Addition: The slow, dropwise addition of the acetophenone solution to the strong nitric acid mixture ensures that the reaction remains controlled and prevents a dangerous buildup of heat.

-

Sodium Nitrite: The presence of a small amount of sodium nitrite can help to catalyze the formation of the nitronium ion (NO₂⁺), the active electrophile in this aromatic nitration reaction.

Predicted Synthesis of this compound

The synthesis of the diethoxy analogue would logically follow a similar pathway, starting with 3,4-diethoxyacetophenone. The reaction conditions would likely be comparable, with careful temperature control being paramount.

Caption: Comparative synthesis workflow for dimethoxy and diethoxy analogues.

Part 4: Applications in Research and Drug Development

Substituted acetophenones are valuable intermediates in the synthesis of a wide range of heterocyclic compounds.[10] Specifically, 2'-nitro-4',5'-dimethoxyacetophenone and its derivatives serve as key building blocks in several areas:

-

Pharmaceutical Intermediates: These compounds are utilized in the synthesis of various pharmacologically active molecules. The presence of the nitro group allows for its reduction to an amine, which can then be further functionalized to create diverse chemical libraries for drug screening. 2'-Nitro-4',5'-dimethoxyacetophenone is a known intermediate in the development of anti-inflammatory and analgesic drugs.[11]

-

Organic Synthesis: The reactive nature of the nitro and ketone groups makes these compounds versatile starting materials for the construction of more complex organic molecules.[11]

-

Photolabile Protecting Groups: The 2-nitrobenzyl moiety is a well-known photolabile protecting group. The acetophenone derivatives with this feature can be used to protect certain functional groups in a molecule, which can then be deprotected by exposure to UV light.

-

Dyes and Pigments: The aromatic nitro compounds can be used in the synthesis of dyes and pigments.[11]

Part 5: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling these substances.

-

Hazard Classification: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is classified as a warning-level hazard, causing skin and serious eye irritation.[1][6] It is also suspected of causing genetic defects.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as oxidizing agents.

References

-

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone. (n.d.). Pharmaffiliates. Retrieved February 18, 2026, from [Link]

-

Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

-

1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS 4101-32-0. (n.d.). Home Sunshine Pharma. Retrieved February 18, 2026, from [Link]

-

4,5-Dimethoxy-2-nitroacetophenone. (2025, October 15). ResearchGate. Retrieved February 18, 2026, from [Link]

-

Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. (n.d.). Asian Journal of Chemistry. Retrieved February 18, 2026, from [Link]

-

4,5-Dimethoxy-2-nitroacetophenone. (1999). MDPI. Retrieved February 18, 2026, from [Link]

Sources

- 1. Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)- | C10H11NO5 | CID 77737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE | 4101-32-0 [chemicalbook.com]

- 4. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS#: 4101-32-0 [m.chemicalbook.com]

- 5. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 6. 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 4,5-Dimethoxy-2-nitroacetophenone [mdpi.com]

- 10. asianpubs.org [asianpubs.org]

- 11. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: Laboratory Synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone , a critical intermediate in the development of quinazoline-based EGFR inhibitors and catechol-O-methyltransferase (COMT) inhibitors.

The guide prioritizes regiochemical control and safety , utilizing a mild nitration system to prevent oxidative dealkylation of the electron-rich ethoxy moieties.

Abstract

This protocol details the regioselective nitration of 3,4-diethoxyacetophenone to yield this compound. Unlike standard mixed-acid nitrations (H₂SO₄/HNO₃) which often lead to over-nitration or tar formation in electron-rich systems, this method utilizes a Nitric Acid/Acetic Acid system. This approach ensures mono-nitration at the C2 position (ortho to the acetyl group) with yields typically exceeding 85%.[1][2]

Scientific Foundation & Retrosynthesis

Retrosynthetic Analysis

The target molecule is accessed via Electrophilic Aromatic Substitution (EAS) on the commercially available or easily synthesized 3,4-diethoxyacetophenone.

-

Transformation: Regioselective Nitration

Mechanistic Insight & Regioselectivity

The nitration occurs at the C2 position (IUPAC numbering for the product, corresponding to C6 of the starting material) due to the synergistic directing effects of the substituents:

-

Acetyl Group (-COCH₃): A moderate electron-withdrawing group (EWG) that directs incoming electrophiles to the meta position.

-

Ethoxy Groups (-OEt): Strong electron-donating groups (EDG) that direct ortho/para.

Regiochemical Outcome:

-

Position 2 (Target): Ortho to the acetyl group (sterically accessible) and para to the C5-ethoxy group. This position is electronically activated by the C5-ethoxy and not deactivated by the C1-acetyl (meta relationship).

-

Position 5 (Blocked): Substituted by Ethoxy.

-

Position 6 (Alternative): Ortho to the C5-ethoxy and meta to the acetyl. However, substitution here is sterically crowded by the adjacent ethoxy groups and less favored than the C2 position which benefits from the para-directing strength of the C4-ethoxy (in the precursor numbering).

Note on Numbering: In the precursor (3,4-diethoxyacetophenone), the nitration occurs at C6 . In the product, this carbon is renumbered as C2 to maintain lowest locants, resulting in this compound.

Reaction Pathway Diagram

Caption: Synthesis pathway from 3,4-dihydroxyacetophenone to the target nitro compound.

Materials & Equipment

Reagents

| Reagent | Purity/Grade | Role |

| 3,4-Diethoxyacetophenone | >98% | Substrate |

| Nitric Acid (HNO₃) | 65-70% (Concentrated) | Electrophile Source |

| Glacial Acetic Acid | ACS Reagent | Solvent/Moderator |

| Sodium Bicarbonate (NaHCO₃) | Sat. Aq. Solution | Neutralization |

| Ethanol (EtOH) | Absolute | Recrystallization Solvent |

| Ice/Water | Distilled | Quenching |

Critical Equipment

-

Three-neck round-bottom flask (250 mL or 500 mL).

-

Mechanical stirrer (preferred over magnetic for slurry handling).

-

Digital thermometer (internal probe).

-

Ice-salt bath (-10°C capacity).

-

Pressure-equalizing addition funnel.

Experimental Protocol

Phase 1: Preparation of Nitrating Mixture[2][4]

-

Context: Using acetic acid as a solvent moderates the oxidizing power of nitric acid, preventing the cleavage of the ethoxy ether linkages.

-

Setup: Equip a clean, dry beaker with a magnetic stir bar.

-

Mixing: Add Glacial Acetic Acid (30 mL) .

-

Acid Addition: Carefully add Nitric Acid (65%, 15 mL) to the acetic acid.

-

Cooling: Chill this mixture to 0–5°C in an ice bath.

Phase 2: Nitration Reaction

-

Safety Critical: The reaction is exothermic. Temperature must not exceed 10°C to avoid dinitration.

-

Substrate Solution: In the main reaction vessel (3-neck flask), dissolve 3,4-Diethoxyacetophenone (10.0 g, 48 mmol) in Glacial Acetic Acid (20 mL) .

-

Cooling: Cool the substrate solution to 0°C using an ice-salt bath.

-

Addition: Transfer the pre-chilled nitrating mixture (from Phase 1) to the addition funnel.

-

Controlled Rate: Add the nitrating mixture dropwise to the substrate over 45–60 minutes .

-

Checkpoint: Monitor internal temperature strictly. Maintain <10°C .

-

-

Reaction: After addition is complete, allow the mixture to stir at 0–5°C for 2 hours .

-

Monitoring: Check progress via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (Rf ~0.[4]5) should disappear, replaced by a lower Rf yellow spot.

-

Phase 3: Workup & Purification

-

Quenching: Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a light yellow solid.

-

Filtration: Stir for 30 minutes to ensure full precipitation. Filter the solid using a Buchner funnel.

-

Washing:

-

Wash the filter cake with Cold Water (3 x 50 mL) to remove acid residues.

-

Wash with Sat. NaHCO₃ (50 mL) to neutralize traces of acetic acid.

-

Final wash with Water (50 mL) .

-

-

Drying: Air dry the solid on the filter for 2 hours.

-

Recrystallization:

-

Dissolve the crude solid in minimal boiling Ethanol .

-

Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Filter the purified yellow crystals.

-

Characterization & Quality Control

Expected Data

-

Appearance: Pale yellow crystalline solid.

-

Yield: 80–90% (Theoretical).

-

Melting Point: 133–136°C (Consistent with dimethoxy analog trends).

Spectroscopic Validation (¹H NMR in CDCl₃)

Note: Chemical shifts are estimated based on the 4,5-dimethoxy analog [1, 2] and substituent effects.

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H (C3) | 6.76 | Singlet | 1H | Ortho to Nitro/Ethoxy (Shielded) |

| Ar-H (C6) | 7.62 | Singlet | 1H | Ortho to Acetyl (Deshielded) |

| -OCH₂- | 4.15 | Quartet | 4H | Methylene of Ethoxy |

| -COCH₃ | 2.50 | Singlet | 3H | Acetyl Methyl |

| -CH₃ | 1.48 | Triplet | 6H | Methyl of Ethoxy |

Interpretation: The presence of two aromatic singlets confirms the para relationship of the protons, validating the 2,4,5-substitution pattern. If doublets are observed, regioselectivity was lost (likely nitration at C6 of the product, which is C2 of the precursor).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Dark/Tarred Product | Temperature >15°C; Oxidation of ether. | Ensure internal temp <10°C during addition. Add acid slower.[2] |

| Low Yield | Incomplete precipitation; Product lost in filtrate. | Ensure quench water is ice-cold. Neutralize filtrate to pH 7 to precipitate remaining product. |

| Regioisomers (Doublets in NMR) | Reaction run too warm or wrong solvent. | Use Glacial Acetic Acid strictly. Do not use H₂SO₄ unless temp is -10°C. |

References

-

ChemicalBook. (2023). Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from 3,4-dimethoxyacetophenone.[1][2]

-

Malecki, N., et al. (2005).[5] Electrophilic Nitration of Electron-Rich Acetophenones.[5] Monatshefte für Chemie, 136, 1601–1606.[5]

-

BenchChem. (2025).[3][6] Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.

Sources

- 1. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE | 4101-32-0 [chemicalbook.com]

- 2. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE CAS#: 4101-32-0 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Reduction of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone to amino derivatives

Application Notes & Protocols

Topic: Chemoselective Reduction of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone to 1-(4,5-Diethoxy-2-aminophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Gateway to Bioactive Scaffolds

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis. The target molecule of this guide, 1-(4,5-diethoxy-2-aminophenyl)ethanone, is a highly valuable synthetic intermediate. Its structure, featuring a substituted aniline core, is a key pharmacophore in a variety of biologically active molecules. Specifically, this aniline derivative serves as a crucial building block in the synthesis of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), which are pivotal in the development of anti-cancer therapeutics.[1][2][3]

The primary synthetic challenge in converting this compound to its amino derivative lies in achieving chemoselectivity. The reducing agent must selectively act on the nitro group without affecting the adjacent ketone functionality. Reducing the ketone to a secondary alcohol is a common side reaction that must be mitigated through the careful selection of reagents and reaction conditions.[4][5]

This document provides a detailed guide to two reliable and field-proven methods for this selective reduction: Catalytic Hydrogenation and Reduction with Stannous (II) Chloride (SnCl₂) . We will explore the underlying chemical principles, provide step-by-step experimental protocols, and compare the methodologies to enable researchers to make informed decisions based on available resources and project requirements.

Principle and Mechanism of Nitro Group Reduction

The reduction of a nitro group (−NO₂) to an amino group (−NH₂) is a six-electron process that proceeds through several intermediates. While the exact pathway can vary with the reducing agent and conditions, a generally accepted sequence involves the formation of a nitroso (−NO) compound, followed by a hydroxylamine (−NHOH), which is then further reduced to the final amine.[6][7]

Caption: General pathway for the reduction of an aromatic nitro group.

The key to chemoselectivity is using a reagent system that provides electrons at a potential sufficient to reduce the nitro group but not the ketone. Reagents like LiAlH₄, for instance, are too powerful and would reduce both functionalities.[8][9] In contrast, catalytic hydrogenation and metal-based reductions like SnCl₂ can be finely tuned to achieve the desired outcome.[10][11]

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the method of choice for nitro reductions due to its high efficiency, clean reaction profile, and the generation of water as the only stoichiometric byproduct.[8] The reaction involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium supported on activated carbon (Pd/C).

Protocol: Catalytic Hydrogenation

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 253.25 | 10 | 2.53 g |

| 10% Palladium on Carbon (Pd/C) | - | - | ~125 mg (5 mol%) |

| Ethanol (or Ethyl Acetate) | - | - | 50 mL |

| Hydrogen (H₂) gas | 2.02 | Excess | Balloon or Parr |

| Celite® (for filtration) | - | - | As needed |

Step-by-Step Procedure:

-

Vessel Preparation: To a hydrogenation flask or a suitable pressure vessel (e.g., Parr shaker bottle), add this compound (2.53 g, 10 mmol).

-

Solvent Addition: Add 50 mL of ethanol. Swirl the flask to dissolve the starting material completely.

-

Catalyst Addition: Under an inert atmosphere (e.g., a gentle stream of nitrogen or argon), carefully add 10% Pd/C (~125 mg).

-

Expert Insight: Pd/C is pyrophoric and can ignite in the presence of solvents and air. Always handle it with care, preferably in an inert atmosphere.

-

-

Hydrogenation Setup: Securely seal the flask. Evacuate the flask and backfill with nitrogen three times to remove all oxygen.

-

Reaction Initiation: Introduce hydrogen gas. For a small-scale reaction, a balloon filled with H₂ is sufficient. For larger scales or for faster reaction times, a Parr hydrogenation apparatus set to 30-50 psi is recommended.

-

Reaction Execution: Stir the mixture vigorously at room temperature. Vigorous agitation is crucial to ensure efficient mixing of the solid catalyst, liquid solution, and hydrogen gas.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexane. The product spot will be significantly more polar than the starting material. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol (2 x 10 mL) to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude 1-(4,5-diethoxy-2-aminophenyl)ethanone.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Method 2: Reduction with Stannous (II) Chloride (SnCl₂)

The use of tin (II) chloride is a classic, robust, and highly effective method for the chemoselective reduction of aromatic nitro groups.[8][12] It is particularly useful when other reducible functional groups are present and avoids the need for specialized hydrogenation equipment. The reaction is typically performed in an alcoholic solvent.[13]

Protocol: SnCl₂ Reduction

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 253.25 | 10 | 2.53 g |

| Stannous (II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 40 | 9.02 g |

| Ethanol | - | - | 60 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - | ~150-200 mL |

| Ethyl Acetate (for extraction) | - | - | ~200 mL |

| Brine (Saturated NaCl solution) | - | - | ~50 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (2.53 g, 10 mmol) in 60 mL of ethanol.

-

Reagent Addition: Add Stannous (II) Chloride Dihydrate (9.02 g, 40 mmol) to the solution in one portion.

-

Expert Insight: A stoichiometric excess of SnCl₂ (typically 3-5 equivalents) is required to ensure the complete reduction of the nitro group and any intermediates.[12]

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material indicates the completion of the reaction.

-

Cooling and Quenching: After completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove most of the ethanol.

-

Basification and Work-up: To the resulting slurry, slowly and carefully add saturated sodium bicarbonate solution while stirring until the pH of the aqueous layer is ~8. This step neutralizes the acidic tin salts and precipitates tin hydroxides.

-

Trustworthiness Check: Vigorous gas evolution (CO₂) will occur. Add the bicarbonate solution slowly to control the foaming. The formation of a thick, white precipitate of tin salts is expected.

-

-

Extraction: Add ethyl acetate (100 mL) to the mixture and stir vigorously for 15 minutes. Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with additional ethyl acetate (2 x 50 mL).

-

Phase Separation: Transfer the combined filtrate to a separatory funnel. The layers should be separated, and the aqueous layer is discarded.

-

Washing and Drying: Wash the organic layer with brine (50 mL), then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 1-(4,5-diethoxy-2-aminophenyl)ethanone as a solid.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography as described in Method 1.

Caption: Experimental workflow for the reduction using SnCl₂.

Comparison of Reduction Methodologies

The choice between catalytic hydrogenation and chemical reduction often depends on laboratory capabilities, scale, and the presence of other sensitive functional groups.

| Feature | Catalytic Hydrogenation (Pd/C) | SnCl₂ Reduction |

| Reagents | H₂, Pd/C | SnCl₂·2H₂O |

| Conditions | Room Temperature, 1-4 atm H₂ | Reflux Temperature |

| Reaction Time | 4-8 hours | 2-4 hours |

| Advantages | High yield, very clean reaction, easy product isolation, environmentally benign (water is the only byproduct).[11][14] | No specialized pressure equipment needed, tolerant of many functional groups, reliable and reproducible.[8][15] |

| Disadvantages | Requires specialized hydrogenation equipment (Parr shaker), catalyst is pyrophoric and a potential fire hazard. Can reduce other functional groups (e.g., alkenes, alkynes, benzyl ethers). | Generates significant amounts of tin waste, requiring careful disposal. Work-up can be tedious due to the precipitation of tin salts.[7] |

| Best For | Large-scale synthesis where cleanliness and atom economy are paramount. | Bench-scale synthesis, substrates with functional groups sensitive to hydrogenolysis (e.g., Cbz groups, benzyl ethers). |

References

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

ACS Publications. (2023). Catalytic Hydrogenation of Nitroarenes over Ag33 Nanoclusters: The Ligand Effect. Inorganic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Retrieved from [Link]

-

RSC Publishing. (n.d.). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology. Retrieved from [Link]

-

RSC Publishing. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Retrieved from [Link]

-

ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. Retrieved from [Link]

-

askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

-

PMC. (n.d.). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Retrieved from [Link]

-

Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of new EGFR inhibitors strategy. Retrieved from [Link]

-

Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment. DDDT. Retrieved from [Link]

-

ACS Publications. (2010). Design and Synthesis of Tetrahydropyridothieno[2,3-d]pyrimidine Scaffold Based Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. Retrieved from [Link]

-

PubChem. (n.d.). Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-. Retrieved from [Link]

-

ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]

-

Save My Exams. (2025). Reduction of Carboxylic Acids, Aldehydes & Ketones. Retrieved from [Link]

-

Chemguide. (2015). reduction of aldehydes and ketones. Retrieved from [Link]

Sources

- 1. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. savemyexams.com [savemyexams.com]

- 6. researchgate.net [researchgate.net]

- 7. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

Reaction conditions for nitration of 3,4-diethoxyacetophenone

Technical Application Note: Regioselective Nitration of 3,4-Diethoxyacetophenone

Introduction & Scope

This application note details the optimized reaction conditions for the regioselective nitration of 3,4-diethoxyacetophenone to synthesize 1-(4,5-diethoxy-2-nitrophenyl)ethanone (also commonly referred to as 6-nitro-3,4-diethoxyacetophenone).

This transformation is a critical intermediate step in the synthesis of Catechol-O-Methyltransferase (COMT) inhibitors (e.g., Entacapone, Opicapone) and other catecholamine-modulating therapeutics. The core challenge in this synthesis is achieving high regioselectivity for the 6-position (ortho to the acetyl group) while suppressing dinitration and oxidative degradation of the ethoxy side chains.

Mechanistic Rationale & Regiochemistry

The nitration of 3,4-diethoxyacetophenone is a classic Electrophilic Aromatic Substitution (

-

3-Ethoxy & 4-Ethoxy Groups (Activators): These are strong ortho/para directors.

-

The 3-OEt group directs to positions 2, 4 (blocked), and 6 .

-

The 4-OEt group directs to positions 3 (blocked), 5 .

-

-

1-Acetyl Group (Deactivator): This is a meta director, directing incoming electrophiles to positions 3 (blocked) and 5 .

The Conflict:

-

Position 2: Activated by 3-OEt (ortho). Sterically hindered by the adjacent acetyl and ethoxy groups.

-

Position 5: Activated by 4-OEt (ortho) and directed by Acetyl (meta). Sterically crowded by the 4-OEt group.

-

Position 6: Activated by 3-OEt (para). Although it is ortho to the electron-withdrawing acetyl group, the strong para-directing resonance effect of the 3-ethoxy group dominates.

Outcome: Under controlled conditions (low temperature, moderated nitrating agent), the reaction proceeds selectively at Position 6 , yielding This compound .

Figure 1: Reaction Logic & Mechanism

Caption: Mechanistic pathway highlighting the preferential attack at C6 due to the para-directing effect of the 3-ethoxy substituent.

Critical Reaction Parameters

To ensure reproducibility and safety, the following parameters must be strictly controlled.

| Parameter | Specification | Scientific Rationale |

| Temperature | -5°C to 5°C | High temperatures (>10°C) promote dinitration and oxidation of the ethoxy ether linkages, leading to tar formation. |

| Solvent | Glacial Acetic Acid | Acts as a solvent for the organic substrate and moderates the acidity. Unlike |

| Reagent | Fuming | Fuming nitric acid is preferred for cleaner kinetics, but 70% is viable if temperature is strictly managed. |

| Stoichiometry | 1.05 - 1.10 eq. | Slight excess ensures conversion. Large excess (>1.5 eq) guarantees dinitration impurities. |

| Quenching | Ice/Water | Rapid dilution is necessary to stop the reaction immediately and precipitate the product. |

Detailed Experimental Protocol

Safety Warning: Nitration reactions are highly exothermic.

Step 1: Reagent Preparation

-

Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.

-

Prepare an ice-salt bath or a cryostat set to -10°C .

Step 2: Substrate Dissolution

-

Charge the RBF with 3,4-diethoxyacetophenone (1.0 eq) .

-

Add Glacial Acetic Acid (5.0 volumes relative to substrate mass) .

-

Note: For example, if using 10g substrate, use 50mL Acetic Acid.

-

-

Stir until fully dissolved and cool the solution to 0°C .

Step 3: Nitration[2][3][4][5][6]

-

Charge the addition funnel with Fuming Nitric Acid (1.1 eq) dissolved in a small volume of Glacial Acetic Acid (1:1 v/v) to facilitate slow addition.

-

Dropwise Addition: Add the acid solution slowly over 30–45 minutes .

-

Critical Control Point: Monitor internal temperature.[2] Do not allow temperature to exceed 5°C. If it spikes, stop addition and allow to cool.

-

-

Once addition is complete, maintain stirring at 0–5°C for 1 to 2 hours .

-

Validation: Monitor by TLC (System: Ethyl Acetate/Hexane 3:7). The starting material spot (

) should disappear, replaced by a lower

-

Step 4: Quenching & Isolation

-

Prepare a beaker with crushed ice (10 volumes) .

-

Pour the reaction mixture slowly onto the crushed ice with vigorous stirring.

-

A yellow precipitate will form immediately. Stir for 30 minutes to ensure full precipitation and hydrolysis of any acetyl nitrate intermediates.

-

Filter the solid using a Büchner funnel.

-

Wash:

-

Wash cake with cold water (

) to remove acid. -

Wash with dilute 5%

solution to neutralize residual acidity. -

Final wash with cold water until filtrate is neutral (pH 7).

-

Step 5: Purification

-

Dry the crude solid in a vacuum oven at 40°C.

-